molecular formula C8H6ClF3O B1398040 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene CAS No. 1404194-38-2

4-Chloro-1-methyl-2-(trifluoromethoxy)benzene

Cat. No.: B1398040
CAS No.: 1404194-38-2
M. Wt: 210.58 g/mol
InChI Key: XYACNKSSYRCFRX-UHFFFAOYSA-N
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Description

“4-Chloro-1-methyl-2-(trifluoromethoxy)benzene” is a derivative of (Trifluoromethoxy)benzene, which is an aryl trifluoromethyl ether . The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .


Synthesis Analysis

(Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . There is also a patent that provides a process for the preparation of 4-substituted-1-(trifluoromethoxy) benzene compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H6ClF3O . More detailed structural information can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

The key step in the reactions involving aromatic rings like “this compound” is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .


Physical and Chemical Properties Analysis

The physical properties of “this compound” include a clear colorless liquid form with an aromatic odor . It has a boiling point of 277-280°F, a molecular weight of 180.56, and a freezing point/melting point of -33°F . Its vapor pressure is 1 mmHg at 32°F, 5 mmHg at 76.5°F, and its specific gravity is 1.34 .

Scientific Research Applications

Electrochemical Reduction Studies

Research has explored the electrochemical reduction of compounds similar to 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene. For instance, Peverly et al. (2014) investigated the electrochemical reduction of methyl triclosan, a compound structurally related to this compound, using cyclic voltammetry and controlled-potential electrolysis (Peverly et al., 2014).

Trifluoromethylation Catalysts

The trifluoromethylation of aromatic compounds, a process potentially involving compounds like this compound, has been studied. Mejía and Togni (2012) reported on the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of various aromatic and heteroaromatic compounds (Mejía & Togni, 2012).

Organic Synthesis Applications

The Friedel-Crafts alkylation reaction, a key method in organic synthesis, can involve compounds similar to this compound. Segi et al. (1982) explored the stereochemistry of this reaction using related compounds (Segi et al., 1982).

Halogenation Studies

Studies on the halogenation of trifluoromethoxy and bis(trifluoromethoxy)benzene, which are closely related to this compound, have been conducted to understand their chemical behavior. Herkes (1977) investigated the controlled chlorination of trifluoromethoxybenzene, producing various chlorinated derivatives (Herkes, 1977).

Synthesis of Fluorine-Containing Compounds

The synthesis of fluorine-containing compounds, including those similar to this compound, has been explored for their pharmacological and biological properties. Feng and Ngai (2016) provided a protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, demonstrating the relevance of trifluoromethoxy compounds in pharmaceuticals (Feng & Ngai, 2016).

Safety and Hazards

The compound has several hazard statements including H225 - Highly flammable liquid and vapor, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include P210 - Keep away from heat/sparks/open flames/hot surfaces, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes .

Properties

IUPAC Name

4-chloro-1-methyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYACNKSSYRCFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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